Cas no 1368186-27-9 (2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine)

2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine, 3,4-dichloro-β-(trifluoromethyl)-
- 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
- CS-0285728
- EN300-1930244
- 1368186-27-9
- AKOS017550309
- 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
-
- インチ: 1S/C9H8Cl2F3N/c10-7-2-1-5(3-8(7)11)6(4-15)9(12,13)14/h1-3,6H,4,15H2
- InChIKey: AODUZDLPDNTNHU-UHFFFAOYSA-N
- SMILES: C(C1C=CC(Cl)=C(Cl)C=1)(CN)C(F)(F)F
計算された属性
- 精确分子量: 256.9985891g/mol
- 同位素质量: 256.9985891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.406±0.06 g/cm3(Predicted)
- Boiling Point: 255.6±40.0 °C(Predicted)
- 酸度系数(pKa): 6.85±0.10(Predicted)
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930244-0.25g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1930244-5.0g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 5g |
$3687.0 | 2023-05-26 | ||
Enamine | EN300-1930244-2.5g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1930244-1g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1930244-0.1g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1930244-10.0g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 10g |
$5467.0 | 2023-05-26 | ||
Enamine | EN300-1930244-1.0g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 1g |
$1272.0 | 2023-05-26 | ||
Enamine | EN300-1930244-0.5g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1930244-0.05g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1930244-5g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 5g |
$2650.0 | 2023-09-17 |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1368186-27-9 and Product Name: 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
The compound with the CAS number 1368186-27-9 and the product name 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in medicinal applications, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and fluoro substituents, contribute to its distinctive chemical properties and biological activities.
At the core of understanding this compound lies its molecular structure. The 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine molecule consists of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, linked to a trifluoropropylamine moiety. This configuration imparts a high degree of lipophilicity and electronic tunability, making it an attractive scaffold for drug design. The fluorine atoms play a crucial role in modulating the compound's metabolic stability and binding affinity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of such compounds with greater accuracy. The 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine structure has been subjected to molecular dynamics simulations and quantum mechanical calculations to elucidate its interactions with potential biological receptors. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways.
In the realm of medicinal chemistry, the synthesis of halogenated amines remains a challenging yet rewarding endeavor. The 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine molecule exemplifies the strategic use of halogen atoms to enhance binding interactions. The chlorine atoms at the para positions relative to each other create a region of high electron density, which can be exploited for hydrogen bonding or hydrophobic interactions with biological targets. Meanwhile, the trifluoropropyl group contributes to steric hindrance and lipophilic character, optimizing solubility and membrane permeability.
The significance of this compound is further underscored by its potential applications in treating neurological disorders. Preclinical studies have indicated that derivatives of this class may interact with neurotransmitter receptors, offering a novel approach to modulate synaptic activity. The 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine structure has been tested in vitro for its ability to cross the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) drugs. Preliminary results suggest promising outcomes in terms of bioavailability and target engagement.
From an industrial perspective, the synthesis of 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced catalytic systems have been employed to improve yield and purity while minimizing byproduct formation. Continuous flow chemistry has emerged as a particularly effective method for producing halogenated amines on an industrial scale due to its efficiency and scalability.
The role of fluorine chemistry in modern drug development cannot be overstated. The introduction of fluorine atoms into pharmaceutical molecules often enhances their pharmacological properties by improving metabolic stability and binding affinity. In the case of 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine, the trifluoropropyl group is particularly noteworthy for its ability to modulate electronic effects across multiple bonds. This property has been leveraged in designing molecules with enhanced bioavailability and reduced susceptibility to degradation by enzymatic pathways.
Recent clinical trials have begun to explore the therapeutic potential of compounds structurally related to 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine in treating autoimmune diseases. The phenyl ring substituted with chlorine atoms serves as an effective scaffold for targeting immune receptors involved in inflammation regulation. Early-phase trials have shown encouraging results regarding safety profiles and preliminary efficacy signals for several derivatives.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of promising candidates like 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine. Machine learning models have been trained on vast datasets comprising chemical structures and biological activities to predict novel molecular interactions. These AI-driven approaches have significantly reduced the time required for hit identification from months or years down to weeks or even days.
In conclusion,2-(cas no1368186)-(product name: 2-()(product name: 2)))))))))))))
Chemical Research & Development
(CAS No.1368186-27-9)
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